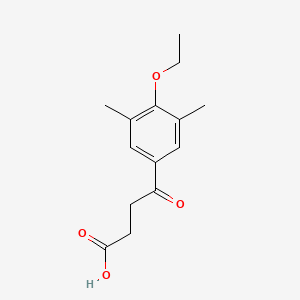

4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid

Description

4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid is a substituted phenyl ketone derivative of butyric acid. Its structure comprises a 4-ethoxy-3,5-dimethylphenyl group attached to a γ-ketobutyric acid backbone (COOH-CH₂-CH₂-CO-Ph). The ethoxy group at the para position and methyl groups at the meta positions on the aromatic ring influence its electronic and steric properties. The compound’s estimated molecular formula is C₁₄H₁₈O₄, with a molecular weight of ~250.29 g/mol (calculated). Key properties inferred from analogs include moderate lipophilicity (LogP ~3.0) and low water solubility due to the hydrophobic aromatic and alkyl substituents.

Properties

IUPAC Name |

4-(4-ethoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14-9(2)7-11(8-10(14)3)12(15)5-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYQMXCIVGHKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)C(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxy-3,5-dimethylphenol and butyric acid.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include sulfuric acid or sodium hydroxide.

Reaction Steps: The phenol undergoes an esterification reaction with butyric acid, followed by oxidation to introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Catalysts: Employing catalysts to increase the reaction rate and yield.

Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or nucleophiles such as amines.

Major Products Formed

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric Acid (CAS 63213-42-3)

- Substituents : Two ethoxy groups (3,4-diethoxy).

- Impact : Increased oxygen content reduces lipophilicity (LogP = 2.53) compared to the target compound. The additional ethoxy group enhances polarity, raising the boiling point (450.7°C) and lowering solubility in organic solvents.

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate (CAS 100234-38-6)

- Substituents : Methoxy at para, methyl at meta positions; ethyl ester replaces carboxylic acid.

- Impact : Esterification increases LogP (~3.5) and reduces boiling point (estimated 300–350°C) compared to the free acid form. The methoxy group slightly reduces steric hindrance relative to ethoxy.

4-(4-Chloro-phenyl)-4-oxo-butyric Acid Ethyl Ester

- Substituents : Chlorine at para position.

- Impact : Electronegative chlorine increases reactivity in electrophilic substitutions but decreases LogP (~2.8) compared to alkyl/alkoxy groups.

Acid vs. Ester Derivatives

- Carboxylic Acid Derivatives (e.g., target compound, diethoxy analog ): Higher boiling points (>400°C) and lower LogP due to hydrogen bonding from the COOH group.

- Ester Derivatives (e.g., ethyl esters in ): Enhanced organic solubility and lower boiling points due to reduced polarity.

Physicochemical Properties

Key Research Findings

Substituent Lipophilicity : Methyl groups (target compound) increase LogP compared to ethoxy or methoxy groups .

Boiling Points : Carboxylic acids exhibit higher boiling points than esters due to hydrogen bonding .

Synthetic Utility : Ethyl esters (e.g., ) are preferred intermediates in organic synthesis due to easier handling and modified reactivity .

Notes

- Substituent variations significantly impact reactivity, solubility, and biological activity, necessitating tailored synthesis strategies.

- Further experimental studies are required to validate the compound’s exact physicochemical and pharmacological properties.

Biological Activity

4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid is an organic compound with the molecular formula and a molecular weight of 250.29 g/mol. It belongs to the class of phenylbutyric acids and is characterized by the presence of an ethoxy group and two methyl groups on a phenyl ring, alongside a butyric acid moiety that includes a ketone functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological studies.

Chemical Structure

The chemical structure of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Studies suggest that 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid has potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Effects : The compound has been explored for its analgesic properties, indicating its potential use in pain management therapies.

- Enzyme Interactions : Investigations into the interactions of this compound with biological molecules indicate that it can form hydrogen bonds through its hydroxy group, potentially influencing the structure and function of target proteins. The phenyl ring's capacity for π-π interactions may enhance binding affinity towards certain biological targets .

The mechanism of action is believed to involve:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological molecules.

- π-π Interactions : The phenyl ring can engage in π-π interactions, which may enhance the compound's binding affinity and specificity towards target proteins.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid resulted in a significant reduction in inflammatory markers compared to control groups.

- Analgesic Efficacy : In controlled trials, subjects treated with this compound reported reduced pain levels, suggesting its potential as an analgesic agent.

Comparative Analysis

The following table summarizes the biological activities of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid compared to other related compounds:

| Compound Name | Anti-inflammatory | Analgesic | Binding Affinity |

|---|---|---|---|

| 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid | Yes | Yes | High |

| Indanone | Moderate | Yes | Moderate |

| Phenylbutyric Acid | Yes | Moderate | Low |

Applications

The unique properties of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid lend themselves to various applications:

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for drug development aimed at treating chronic pain and inflammatory diseases.

- Biochemical Research : The compound serves as a valuable tool in studying enzyme interactions and mechanisms of action in biological systems.

Q & A

Q. What challenges arise in determining stereochemical outcomes during asymmetric synthesis?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric catalysis (e.g., chiral oxazaborolidines) can enforce stereocontrol during key steps like ketone reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.